Cas no 54839-85-9 (Thiazole, 2,5-dichloro-4-(chloromethyl)-)
Thiazole, 2,5-dichloro-4-(chloromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Thiazole, 2,5-dichloro-4-(chloromethyl)-
-
- Inchi: 1S/C4H2Cl3NS/c5-1-2-3(6)9-4(7)8-2/h1H2
- InChI Key: PRULVQBZCDYZCN-UHFFFAOYSA-N
- SMILES: S1C(Cl)=C(CCl)N=C1Cl
Thiazole, 2,5-dichloro-4-(chloromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6743486-1.0g |
2,5-dichloro-4-(chloromethyl)-1,3-thiazole |
54839-85-9 | 1.0g |
$1216.0 | 2023-01-06 | ||
| Enamine | EN300-6743486-2.5g |
2,5-dichloro-4-(chloromethyl)-1,3-thiazole |
54839-85-9 | 2.5g |
$2520.0 | 2023-01-06 | ||
| Enamine | EN300-6743486-5.0g |
2,5-dichloro-4-(chloromethyl)-1,3-thiazole |
54839-85-9 | 5.0g |
$3190.0 | 2023-01-06 | ||
| Enamine | EN300-6743486-10.0g |
2,5-dichloro-4-(chloromethyl)-1,3-thiazole |
54839-85-9 | 10.0g |
$4013.0 | 2023-01-06 |
Thiazole, 2,5-dichloro-4-(chloromethyl)- Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on Thiazole, 2,5-dichloro-4-(chloromethyl)-
Recent Advances in the Study of Thiazole, 2,5-dichloro-4-(chloromethyl)- (CAS: 54839-85-9) in Chemical Biology and Pharmaceutical Research
Thiazole derivatives have long been recognized for their significant role in medicinal chemistry due to their diverse biological activities. Among these, the compound Thiazole, 2,5-dichloro-4-(chloromethyl)- (CAS: 54839-85-9) has recently garnered attention for its potential applications in drug discovery and chemical biology. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the synthetic versatility of Thiazole, 2,5-dichloro-4-(chloromethyl)-, particularly in the development of novel heterocyclic compounds. Researchers have employed advanced techniques such as microwave-assisted synthesis and green chemistry approaches to optimize its production. These methods not only improve yield but also reduce environmental impact, aligning with the growing emphasis on sustainable chemistry in pharmaceutical development.
In terms of biological activity, preliminary investigations suggest that this thiazole derivative exhibits promising antimicrobial properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, though further studies are needed to fully elucidate its molecular targets.
Beyond antimicrobial applications, Thiazole, 2,5-dichloro-4-(chloromethyl)- has shown potential in cancer research. Recent in vitro studies indicate that it may act as a modulator of specific kinase pathways involved in tumor proliferation. Particularly noteworthy is its selective activity against certain cancer cell lines while showing minimal cytotoxicity to normal cells, suggesting a possible therapeutic window for further development.
The compound's structural features, including its dichloro and chloromethyl substituents, have been the subject of computational chemistry studies. Molecular docking simulations reveal potential binding interactions with various biological targets, providing a theoretical foundation for its observed activities. These in silico findings are currently being validated through experimental studies in several research laboratories.
From a pharmaceutical development perspective, researchers are investigating the compound's pharmacokinetic properties. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest reasonable metabolic stability, though challenges remain in optimizing its bioavailability. Several research groups are exploring prodrug strategies and formulation approaches to address these limitations.
In conclusion, Thiazole, 2,5-dichloro-4-(chloromethyl)- (CAS: 54839-85-9) represents a promising scaffold in medicinal chemistry with multiple potential applications. While current research is still in the exploratory phase, the compound's unique structural features and biological activities warrant further investigation. Future studies should focus on structure-activity relationship optimization, mechanism of action elucidation, and preclinical evaluation to fully realize its therapeutic potential.
54839-85-9 (Thiazole, 2,5-dichloro-4-(chloromethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)